4-Acetyl-5-oxohexanenitrile
Overview
Description
4-Acetyl-5-oxohexanenitrile , also known as 5-oxohexanenitrile , is a chemical compound with the molecular formula C₆H₉NO and a molecular weight of approximately 111.14 g/mol . Its IUPAC Standard InChI is InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 . The compound’s structure consists of a hexanenitrile backbone with an acetyl group (CH₃C=O) attached at the fourth carbon position.
Scientific Research Applications
1. Synthesis of Pyridines
- Palladium-Catalyzed Cascade Reactions : 5-Oxohexanenitrile is used in Pd-catalyzed cascade reactions with arylboronic acids to synthesize 2-methylpyridines and 2,6-diarylpyridines, important intermediates for constructing pyridine derivatives. This method offers a practical approach for synthesizing valuable pyridines with broad functional groups under mild conditions (Yao et al., 2020).
2. Synthesis of Sialosides
- O-Sialylation with N-acetyl-5-n,4-o-carbonyl-protected Thiosialoside Donors : This study discusses the use of an N-acetyl-5-N,4-O-carbonyl-protected thiosialoside donor in couplings with various acceptors. It highlights the efficiency and selectivity in synthesizing sialosides (Crich & Li, 2007).
3. Preparation of Chiral Lactones
- Bakers' Yeast Reduction of γ and δ Ketonitriles : The study demonstrates the reduction of 4-oxopentanenitrile and 5-oxohexanenitrile using bakers yeast to produce (S) alcohols. These alcohols are important intermediates for creating chiral lactones such as (S)(−)-4-methylbutyrolactone and (S)-(−)-5-hexanolide (Gopalan et al., 1991).
4. Development of Isoxazoles
- Selective Synthesis of 3-bulkyalkylsubstituted 5-aminoisoxazol : This research involves using ketonitriles for synthesizing isoxazole derivatives, showcasing a method for optimizing the synthesis of 5-aminoisoxazol (Rouchaud et al., 2010).
5. Polymerization Research
- Cationic Ring-Opening Polymerization of Oxetane : This study examines the cationic ring-opening polymerization of oxetane, which involves derivatives of ketonitriles. It emphasizes the use of 1,4-dioxane as a solvent in this process to prevent transfer reactions (Bouchékif et al., 2008).
6. Synthesis of Medicinally Promising Compounds
- Efficient Atom Economical One-pot Multicomponent Synthesis : This research describes a one-pot synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. These derivatives are of interest due to their medicinal properties (Boominathan et al., 2011).
Properties
IUPAC Name |
4-acetyl-5-oxohexanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)8(7(2)11)4-3-5-9/h8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCFNMNFKCSYJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC#N)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329780 | |
Record name | 4-acetyl-5-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21603-67-8 | |
Record name | 4-acetyl-5-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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